Butanal, 3-chloro-, (R)-

CAS No.: 61494-38-0

Cat. No.: VC19511703

Molecular Formula: C4H7ClO

Molecular Weight: 106.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61494-38-0 |

|---|---|

| Molecular Formula | C4H7ClO |

| Molecular Weight | 106.55 g/mol |

| IUPAC Name | (3R)-3-chlorobutanal |

| Standard InChI | InChI=1S/C4H7ClO/c1-4(5)2-3-6/h3-4H,2H2,1H3/t4-/m1/s1 |

| Standard InChI Key | FNFGGXQSVOJINC-SCSAIBSYSA-N |

| Isomeric SMILES | C[C@H](CC=O)Cl |

| Canonical SMILES | CC(CC=O)Cl |

Introduction

Structural and Stereochemical Characteristics

Molecular Identity and Nomenclature

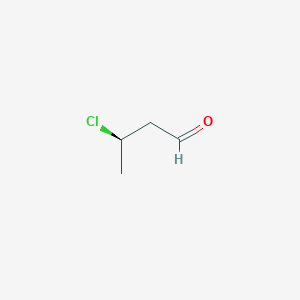

The compound is systematically named (3R)-3-chlorobutanal under IUPAC guidelines . Its structure comprises a four-carbon chain with a chlorine atom at the third position and an aldehyde functional group at the terminal carbon. The (R) designation arises from the Cahn-Ingold-Prelog (CIP) priority rules, which assign configurations based on atomic numbers of substituents. The chiral center at C3 adopts an (R) configuration due to the priority order: Cl > CH(CH)CHO > CHCHO > H .

Table 1: Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 61494-38-0 | |

| DSSTox Substance ID | DTXSID80428809 | |

| InChIKey | FNFGGXQSVOJINC-SCSAIBSYSA-N | |

| SMILES | CC@HCl | |

| Molecular Formula | CHClO |

Three-Dimensional Conformation

The 3D structure, available via PubChem’s interactive model , reveals a staggered conformation that minimizes steric strain. The aldehyde group adopts a planar geometry, while the chlorine atom occupies an equatorial position relative to the chiral center. This spatial arrangement influences reactivity, particularly in nucleophilic additions and stereoselective transformations .

Physicochemical Properties

Computed Physicochemical Data

PubChem’s computational tools provide essential property predictions :

Table 2: Computed Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 106.55 g/mol | PubChem 2.1 |

| XLogP3 | 0.7 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 2 | Cactvs 3.4.6.11 |

| Exact Mass | 106.0185425 Da | PubChem 2.1 |

Reactivity and Stability

Stereochemical Analysis and Priority Assignments

Application of CIP Rules

The (R) configuration is determined by prioritizing substituents at C3:

-

Cl (Priority 1): Atomic number 17.

-

-CH(CH)CHO (Priority 2): The adjacent carbonyl oxygen outranks methyl groups.

-

-CHCHO (Priority 3): Fewer substituents than the branched chain.

Visualizing the molecule using Fischer projections confirms the (R) configuration when the lowest-priority group (H) is oriented away from the viewer .

Comparison to Related Compounds

Unlike 3-chloro-2-butanol (CID 11252) , which has a hydroxyl group at C2, (3R)-3-chlorobutanal lacks hydrogen-bonding capacity at C2, altering its solubility and reactivity profile .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume